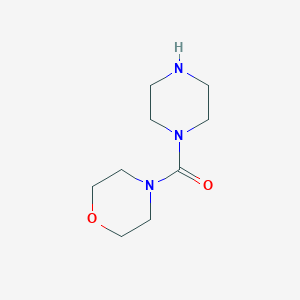

Morpholin-4-yl-piperazin-1-yl-methanone

描述

The exact mass of the compound Morpholin-4-yl-piperazin-1-yl-methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholin-4-yl-piperazin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-4-yl-piperazin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

morpholin-4-yl(piperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFWUPFGDJAVNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351437 |

Source

|

| Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98834-08-3 |

Source

|

| Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-PIPERAZINYLCARBONYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Strategies for Morpholin-4-yl-piperazin-1-yl-methanone

This technical guide details the synthesis of Morpholin-4-yl-piperazin-1-yl-methanone (CAS: 98834-08-3), a critical unsymmetrical urea scaffold used in medicinal chemistry to modulate pharmacokinetic properties (solubility, metabolic stability).[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: Morpholin-4-yl-piperazin-1-yl-methanone

Formula: C

The synthesis hinges on the controlled sequential addition of amines to a carbonyl source.[1] The primary retrosynthetic disconnection cuts the carbonyl-nitrogen bonds.[1] To ensure high fidelity and avoid polymerization or bis-substitution on the piperazine ring, the use of mono-protected piperazine (e.g., 1-Boc-piperazine) is the industry-standard "Best Practice" for research-scale synthesis.[1]

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the necessity of activating morpholine and protecting piperazine to ensure selectivity.

Pathway A: The Triphosgene-Mediated Route (Standard)

This method is preferred for its scalability and the high reactivity of the intermediate carbamoyl chloride.[1] Triphosgene (Bis(trichloromethyl) carbonate) is used as a safer, solid substitute for gaseous phosgene.

Mechanism & Causality[1]

-

Activation: Morpholine attacks the highly electrophilic carbonyl of triphosgene.[1]

-

Elimination: Chloride acts as a leaving group, generating Morpholine-4-carbonyl chloride .[1]

-

Coupling: The mono-protected piperazine attacks the carbamoyl chloride.[1]

-

Deprotection: Acidic cleavage of the Boc group yields the final free amine.[1]

Detailed Protocol

Step 1: Synthesis of Morpholine-4-carbonyl chloride

-

Reagents: Morpholine (1.0 eq), Triphosgene (0.35 eq), Triethylamine (TEA, 1.1 eq), DCM (anhydrous).

-

Procedure:

-

Dissolve Triphosgene in anhydrous DCM at 0°C under N

. -

Add a solution of Morpholine and TEA in DCM dropwise over 30 mins. Critical: Keep temperature <5°C to prevent double addition.[1]

-

Stir at RT for 2 hours.

-

Quench with water, separate organic layer, dry over Na

SO -

Checkpoint: Verify formation via TLC or GCMS (Parent ion + Cl isotope pattern).

-

Step 2: Urea Coupling

-

Reagents: Morpholine-4-carbonyl chloride (1.0 eq), 1-Boc-piperazine (1.0 eq), TEA (1.2 eq), DCM.[1]

-

Procedure:

-

Dissolve 1-Boc-piperazine and TEA in DCM.

-

Add the crude carbamoyl chloride (dissolved in DCM) slowly at 0°C.

-

Warm to RT and stir overnight. DMAP (0.1 eq) can be added to catalyze sluggish reactions.

-

Wash with 1N HCl (carefully, to remove unreacted morpholine/piperazine but not deprotect), then NaHCO

.

-

Step 3: Boc-Deprotection

-

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Stir at RT for 1-2 hours. Evaporate volatiles.[1] Neutralize with basic resin or NaHCO

wash to obtain the free base.[1]

Pathway B: The CDI "Green" Route (Safety-Focused)

Carbonyldiimidazole (CDI) avoids chlorinated reagents and toxic byproducts, making it ideal for labs lacking high-containment ventilation.[1]

Mechanism & Causality

CDI activates morpholine to form an N-acylimidazole intermediate.[1] This species is less reactive than an acid chloride but sufficiently electrophilic to react with piperazine (a good nucleophile) upon heating or prolonged stirring.

Detailed Protocol

-

Activation: Dissolve CDI (1.1 eq) in anhydrous THF or MeCN. Add Morpholine (1.0 eq) dropwise at 0°C.

-

Monitoring: Stir at RT for 1 hour. Confirm disappearance of CDI via TLC.

-

Coupling: Add 1-Boc-piperazine (1.0 eq) directly to the reaction mixture (One-Pot).

-

Optimization: Heat to 50-60°C if reaction is slow. The imidazole byproduct is non-toxic and water-soluble, simplifying workup.[1]

-

Workup: Dilute with EtOAc, wash with water and brine.

Pathway C: The 4-Nitrophenyl Chloroformate Route (High Precision)

For difficult substrates or when stoichiometry must be exact, this method utilizes a crystalline, activated carbamate intermediate.[1]

Comparative Analysis of Methods

| Parameter | Triphosgene (Method A) | CDI (Method B) | 4-Nitrophenyl (Method C) |

| Reactivity | High (Fast) | Moderate | High |

| Safety | Low (Generates Phosgene in situ) | High | Moderate (Sensitizer) |

| Atom Economy | Good | Moderate | Poor (High MW leaving group) |

| Purification | Extraction sufficient | Extraction sufficient | Crystallization often possible |

| Recommended For | Scale-up / Gram quantities | Medicinal Chem / Safety | High Purity / Crystallography |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the target urea.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral features must be observed. Absence of these signals indicates failure (e.g., hydrolysis or bis-urea formation).

-

1H NMR (DMSO-d6 or CDCl3):

-

Morpholine Core: Two distinct multiplets around 3.6 ppm (O-CH

) and 3.2-3.4 ppm (N-CH -

Piperazine Core: Multiplets at 2.8-3.0 ppm (N-CH

adjacent to free amine) and 3.2-3.4 ppm (N-CH -

Diagnostic: Absence of the Boc singlet (approx. 1.45 ppm) confirms successful deprotection.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: 200.14 m/z.

-

Fragment: Loss of morpholine fragment may be observed at higher collision energies.[1]

-

References

-

Unsymmetrical Urea Synthesis via Triphosgene: Tetrahedron Letters, "A safe and convenient synthesis of ureas from amines and triphosgene," Vol 38, Issue 36, 1997.[1] Link

-

CDI-Mediated Coupling: Journal of Organic Chemistry, "One-pot synthesis of unsymmetrical ureas," Vol 62, 1997.[1] Link

-

Piperazine Selectivity (Boc-Protection): Organic Letters, "Practical Synthesis of Monosubstituted Piperazines," Vol 18, 2016. Link

-

General Urea Scaffold Properties: Journal of Medicinal Chemistry, "Urea derivatives as privileged scaffolds in drug discovery," 2018.[1] Link

Sources

Technical Guide: Physical and Chemical Properties of Morpholine-Piperazine Compounds

Executive Summary

In medicinal chemistry, the strategic selection of saturated heterocycles is a primary lever for optimizing the pharmacokinetic (PK) profile of a drug candidate.[1] This guide provides an in-depth technical analysis of morpholine-piperazine compounds —specifically focusing on hybrid architectures where these two privileged scaffolds are either directly linked or used as comparative bioisosteres.

While piperazine offers superior basicity and solubility modulation through its secondary amines, morpholine serves as a metabolic "brake" and lipophilicity dampener due to its ether oxygen. This guide details the structural dynamics, reactivity profiles, and experimental protocols required to effectively utilize these scaffolds in lead optimization.

Part 1: Structural Dynamics & Physicochemical Profile

Electronic Character and Basicity (pKa)

The fundamental difference between morpholine and piperazine lies in the heteroatom substitution at position 4. This dictates the electronic environment and, consequently, the ionization state at physiological pH (7.4).

-

Piperazine: A diamine with two basic centers. The first pKa is approximately 9.8 , and the second is 5.6 . At physiological pH, piperazine exists predominantly as a mono-cation, which drastically improves aqueous solubility but may hinder passive membrane permeability.

-

Morpholine: Contains an oxygen atom at position 4.[2][3] The electronegative oxygen exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen. Consequently, the pKa of the morpholine nitrogen is lower (~8.3 ) than that of piperazine.

Implication: Replacing a piperazine with a morpholine often lowers the pKa by 1–2 units, increasing the fraction of neutral species at pH 7.4. This is a standard strategy to improve Blood-Brain Barrier (BBB) penetration (lowering the cationic character) while maintaining reasonable water solubility.

Lipophilicity (LogP/LogD) and Conformation

Both rings predominantly adopt a chair conformation to minimize torsional strain. However, their lipophilic contributions differ significantly.

| Property | Morpholine | Piperazine | Hybrid (Linked) |

| H-Bond Acceptors | 2 (N, O) | 2 (N, N) | 4+ |

| H-Bond Donors | 1 (NH) | 2 (NH) | Variable |

| LogP Contribution | Lowers LogP (Polar O) | Lowers LogP (Ionizable) | Tunable |

| Dipole Moment | High (Vector sum of N & O) | Low (Symmetric) | Complex |

Causality in Design: The ether oxygen in morpholine acts as a hydrogen bond acceptor but not a donor. This allows morpholine to interact with water (solubility) without the "penalty" of a second ionizable nitrogen that might lead to phospholipidosis or hERG channel inhibition—a common risk with basic piperazines.

Part 2: Synthetic Accessibility & Reactivity

Nucleophilic Selectivity

In hybrid systems containing both morpholine and piperazine rings, chemoselectivity becomes the primary synthetic challenge.

-

Piperazine Reactivity: The secondary amines are highly nucleophilic. In non-symmetric piperazines, steric hindrance usually dictates which nitrogen reacts first.

-

Morpholine Reactivity: The morpholine nitrogen is less nucleophilic than a secondary piperazine nitrogen due to the electron-withdrawing oxygen.

Synthetic Strategy: When functionalizing a scaffold containing both moieties, the piperazine nitrogen will typically alkylate or acylate faster than the morpholine nitrogen. To reverse this, protection groups (e.g., Boc, Cbz) on the piperazine are mandatory.

Metabolic Stability (The "Soft Spot" Analysis)

-

Oxidative Dealkylation: Both rings are susceptible to N-dealkylation by CYP450 enzymes.[1]

-

Ring Oxidation:

-

Piperazine: Prone to formation of N-oxides and lactams (alpha-carbon oxidation).

-

Morpholine: Generally more metabolically stable than piperazine.[1] However, it can undergo ring opening via oxidation at the carbon alpha to the ether oxygen, leading to reactive aldehyde metabolites (acidic ring opening).

-

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making process when selecting between morpholine, piperazine, or a hybrid scaffold based on ADME data.

Figure 1: Strategic decision tree for scaffold selection based on physicochemical liabilities.

Part 4: Experimental Protocols

Protocol A: Potentiometric pKa Determination of Hybrid Scaffolds

Rationale: UV-metric methods often fail with saturated heterocycles due to lack of chromophores near the ionization center. Potentiometry is the gold standard here.

Materials:

-

Automatic Titrator (e.g., Mettler Toledo or Sirius T3).

-

0.1 M HCl and 0.1 M KOH (standardized).

-

Inert atmosphere (Argon/Nitrogen purge).

Workflow:

-

Sample Prep: Dissolve 3–5 mg of the morpholine-piperazine compound in 20 mL of degassed water/methanol (if solubility is low, use <20% MeOH and extrapolate to 0% co-solvent).

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure all basic nitrogens are fully protonated.

-

Titration: Titrate with 0.1 M KOH in 0.05 pH increments until pH > 11.0.

-

Data Analysis: Plot the first derivative of the pH curve.

-

Expectation: A hybrid molecule will show two distinct inflection points if the nitrogen environments are sufficiently different (e.g., piperazine N at ~9.8, morpholine N at ~8.3).

-

Validation: The Bjerrum plot should confirm the stoichiometry of protons released.

-

Protocol B: Selective N-Alkylation of Piperazine in Presence of Morpholine

Rationale: Exploiting the nucleophilicity difference between the secondary piperazine amine and the morpholine ether-containing ring is difficult if both are exposed. This protocol uses a "one-pot" reductive amination which favors the more basic piperazine.

Workflow:

-

Reagents: Dissolve the hybrid scaffold (1.0 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Aldehyde Addition: Add the target aldehyde (1.1 eq).

-

Equilibration: Stir for 30 minutes at Room Temperature. The more nucleophilic piperazine nitrogen will form the iminium ion preferentially.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Why STAB? It is milder than NaBH4 and will not reduce the aldehyde/ketone before the imine is formed.

-

-

Quench: Add saturated NaHCO3.

-

Purification: Extract with DCM. The morpholine ring usually remains unreacted if stoichiometry is controlled, as its lower basicity makes iminium formation slower and less stable under these conditions.

Part 5: Synthetic Pathway Visualization

The following diagram outlines a modular synthesis for a Morpholine-Piperazine hybrid using a SnAP (Stannyl Amine Protocol) reagent approach, which is superior to traditional cyclization for generating substituted scaffolds.

Figure 2: De novo assembly of saturated heterocycles using SnAP chemistry reagents.

References

-

Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines . Journal of Medicinal Chemistry. (2018).

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines . Organic Letters. (2017).

-

Occurrence of Morpholine in Central Nervous System Drug Discovery . Journal of Medicinal Chemistry. (2021).

-

Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications . Journal of Chemical and Pharmaceutical Research. (2015).[4]

-

Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability . BenchChem Technical Guides. (2025).[1]

Sources

Unlocking the Core Mechanisms: A Technical Guide to Morpholine-Containing Compounds in Drug Discovery

This guide provides an in-depth exploration of the mechanisms of action for morpholine-containing compounds, a cornerstone in modern medicinal chemistry. We will delve into the molecular intricacies that make the morpholine scaffold a privileged structure in a diverse array of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this versatile heterocycle.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a recurring motif in a vast number of approved and experimental drugs.[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and metabolic properties that make it highly advantageous for drug design.[2] The presence of a weakly basic nitrogen atom and an oxygen atom at opposite positions imparts a favorable pKa value and a flexible chair-like conformation.[3][4] This structure allows morpholine-containing compounds to engage in a variety of lipophilic and hydrophilic interactions, often leading to improved aqueous solubility, metabolic stability, and the ability to cross biological barriers like the blood-brain barrier.[3][4]

In drug discovery, the morpholine moiety is strategically employed to:

-

Enhance Potency: By directly participating in molecular interactions with the target protein.[3]

-

Act as a Scaffold: To correctly orient other pharmacophoric elements for optimal binding.[3]

-

Modulate Pharmacokinetic/Pharmacodynamic (PK/PD) Properties: To improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide will dissect the core mechanisms through which these versatile compounds exert their therapeutic effects, focusing on key examples from different classes of drugs.

Key Mechanisms of Action: From Enzyme Inhibition to Receptor Modulation

Morpholine-containing compounds exhibit a wide range of pharmacological activities by interacting with various biological targets. We will explore some of the most significant mechanisms of action with illustrative case studies.

Enzyme Inhibition: A Dominant Mechanism

The morpholine ring is a common feature in many enzyme inhibitors, where it often plays a critical role in binding to the active site.[2]

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[5] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.

A notable example is ZSTK474 , a pan-Class I PI3K inhibitor.[7] X-ray crystallography studies have revealed the precise role of its morpholine groups in target engagement. One of the morpholine rings assumes a chair conformation, and its oxygen atom forms a critical hydrogen bond with the backbone amide of a valine residue (Val828 in PI3Kδ) in the hinge region of the ATP-binding pocket.[7] This interaction is a common feature among many PI3K inhibitors and is essential for high-affinity binding.[8] The second morpholine group extends out of the ATP binding site, contributing to the overall binding affinity and selectivity profile.[7]

Another example is bimiralisib (PQR309) , a dual PI3K/mTOR inhibitor. Its crystal structure also shows the crucial interaction of a morpholine oxygen atom with Val882 in the PI3K active site.[8] This demonstrates a recurring binding motif for this class of inhibitors.

Signaling Pathway: The PI3K/AKT/mTOR Cascade

Caption: PI3K/AKT/mTOR pathway and points of inhibition by morpholine-containing drugs.

Reuptake Inhibition: Modulating Neurotransmitter Levels

Morpholine derivatives are also prominent in the field of neuroscience, particularly as reuptake inhibitors for neurotransmitters.

Reboxetine is an antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI).[9] It binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[9] This action increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[10] Reboxetine exhibits high affinity and selectivity for the human norepinephrine transporter over serotonin and dopamine transporters.[11][12]

The structure-activity relationship (SAR) of aryloxypropanamine scaffolds, to which Reboxetine belongs, is well-studied. The presence of a substituent in the 2' position of the aryloxy ring is a key determinant for selective norepinephrine reuptake inhibition.[13] The morpholine ring in Reboxetine constrains the pharmacophore in a conformation that is favorable for binding to the NET.[13]

Mechanism: Norepinephrine Reuptake Inhibition

Caption: Reboxetine blocks the norepinephrine transporter (NET), increasing NE in the synapse.

Protein Synthesis Inhibition: A Unique Antibacterial Mechanism

The morpholine scaffold is also found in antibiotics, with a mechanism of action that is distinct from many other antibacterial agents.

Linezolid is an oxazolidinone antibiotic that contains a morpholine ring. It is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action is the inhibition of bacterial protein synthesis. Uniquely, Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This early blockade of protein production halts bacterial multiplication.

Elucidating the Mechanism: A Guide to Experimental Protocols

Determining the precise mechanism of action of a morpholine-containing compound requires a combination of biochemical, biophysical, and cell-based assays. The choice of assay is dictated by the hypothesized target and mechanism.

Biochemical Assays for Enzyme Inhibition

For compounds targeting enzymes, the initial step is often a biochemical assay to quantify enzyme inhibition.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3K)

This protocol is based on the principles of competitive assays, such as those available in commercial kits.[14]

-

Reagent Preparation: Prepare assay buffers, recombinant kinase (e.g., PI3Kα), substrate (e.g., PIP2), and ATP.

-

Compound Dilution: Prepare a serial dilution of the morpholine-containing test compound.

-

Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA).

-

Product Detection: The amount of product (e.g., PIP3) is quantified. This can be done using various methods, such as:

-

ELISA-based: The product is captured on an antibody-coated plate and detected with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Fluorescence/Luminescence: Using a labeled substrate or antibody that generates a signal proportional to the amount of product formed.

-

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow: Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Receptor Binding Assays

For compounds targeting receptors, such as G protein-coupled receptors (GPCRs), binding assays are fundamental to determine affinity (Ki).[15][16]

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes.[15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. Plot the percentage of specific binding against the concentration of the test compound. The IC50 is determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Cell-Based Assays for Pathway Validation

Biochemical and binding assays should be complemented with cell-based assays to confirm that the compound has the desired effect in a physiological context.[17]

Protocol: Western Blot for Phospho-AKT (Downstream of PI3K)

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with an active PI3K pathway). Treat the cells with various concentrations of the PI3K inhibitor for a specific duration.

-

Cell Lysis: Harvest the cells and lyse them to release the proteins.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT (p-AKT).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Also, probe a separate membrane (or strip and re-probe the same one) for total AKT as a loading control.

-

-

Detection: Add a chemiluminescent substrate and image the resulting bands.

-

Analysis: Quantify the band intensities. A potent PI3K inhibitor should show a dose-dependent decrease in the p-AKT/total AKT ratio.

Data Summary: Potency of Selected Morpholine-Containing Compounds

The following table summarizes the inhibitory potency of several morpholine-containing compounds discussed in this guide.

| Compound | Target(s) | Potency (IC50) | Cell Line/Assay Condition |

| ZSTK474 | PI3Kα | 5.0 nM | Biochemical Assay |

| PI3Kδ | 3.9 nM | Biochemical Assay | |

| MLi-2 | LRRK2 | 0.76 nM | Biochemical Assay |

| Compound 9a | pan-PI3K/mTOR | 0.3 - 5.8 µM | Biochemical Assay |

| 4.37 - 9.44 µM (CC50) | Leukemia Cell Lines | ||

| Morpholine-linked heterocycles | Various | 15 - 25 µM (IC50) | MCF-7 and PC-3 cells |

Note: IC50 and CC50 values are context-dependent and can vary based on the specific assay conditions and cell lines used.[5][7][8][18]

Conclusion

The morpholine scaffold is a testament to the power of privileged structures in drug discovery. Its unique physicochemical properties and conformational flexibility allow it to be a key pharmacophoric element in compounds targeting a wide array of biological systems. From the hinge region of kinases to the intricate machinery of the bacterial ribosome, the morpholine moiety consistently demonstrates its ability to form critical interactions that drive therapeutic efficacy. A thorough understanding of these mechanisms, validated through a systematic application of biochemical and cell-based assays, is essential for the rational design of the next generation of morpholine-containing therapeutics.

References

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

-

Costantino, G., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596-613. Available from: [Link]

-

Costantino, G., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

-

Kourounakis, A. P., & Kourounakis, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1843–1881. Available from: [Link]

-

Yadav, P., & Kumar, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. Available from: [Link]

-

Schnitzer, T., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243537. Available from: [Link]

-

Kourounakis, A. P., & Kourounakis, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]

-

Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 86. Available from: [Link]

-

Raza, H., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 119-132. Available from: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available from: [Link]

-

Ali, O. M., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances, 13(3), 1836-1854. Available from: [Link]

-

Costantino, G., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

-

Gangjee, A., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(19), 3549. Available from: [Link]

-

Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

-

Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available from: [Link]

-

de Oliveira, R. B., et al. (2024). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. Available from: [Link]

-

Costantino, G., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

-

Taderera, T., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(10), 2279. Available from: [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]

-

Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available from: [Link]

-

Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23–44. Available from: [Link]

-

Aldrich, J. V., et al. (2015). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. ACS chemical neuroscience, 6(9), 1543–1553. Available from: [Link]

-

Hajos, M., et al. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. ResearchGate. Available from: [Link]

-

Klumpp, C., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PloS one, 13(7), e0200236. Available from: [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

-

Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 5057. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(23), 7794. Available from: [Link]

-

Stanford, S. C. (2002). The promises and pitfalls of reboxetine. Psychopharmacology, 163(1), 1-10. Available from: [Link]

-

Janku, F., et al. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(13), 3491. Available from: [Link]

-

de la Cruz, G., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology, 2269, 219-234. Available from: [Link]

-

Hajos, M., et al. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS drug reviews, 10(1), 23–44. Available from: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. multispaninc.com [multispaninc.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI [mdpi.com]

The Strategic Integration of Morpholin-4-yl-piperazin-1-yl-methanone in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into a Privileged Scaffold: Unveiling the Potential of Morpholin--yl-piperazin-1-yl-methanone in Medicinal Chemistry

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient drug discovery. Among these, the morpholine and piperazine heterocycles have independently established their significance. This technical guide delves into the strategic application of a versatile building block that combines these two key pharmacophores: Morpholin-4-yl-piperazin-1-yl-methanone . This guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, physicochemical properties, and diverse applications of this valuable scaffold, providing field-proven insights and detailed experimental protocols.

The Rationale: Why Combine Morpholine and Piperazine?

The morpholine moiety is a highly sought-after component in drug design due to its ability to improve the physicochemical properties of a molecule. Its oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can impart favorable metabolic stability and aqueous solubility.[1] Similarly, the piperazine ring is a common structural motif in a vast number of approved drugs, offering a versatile scaffold with two nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[2][3]

The combination of these two privileged structures via a stable methanone linker in Morpholin-4-yl-piperazin-1-yl-methanone creates a building block with a unique set of advantages:

-

Enhanced Drug-like Properties: The inherent properties of both morpholine and piperazine contribute to improved aqueous solubility and metabolic stability of the final drug candidate.[4]

-

Vectorial Exit Point for SAR Studies: The terminal secondary amine of the piperazine ring provides a convenient and highly reactive handle for the systematic exploration of structure-activity relationships (SAR).

-

Fine-tuning of Basicity: The presence of the electron-withdrawing carbonyl group adjacent to the piperazine ring modulates the basicity of the nitrogens, which can be crucial for optimizing target engagement and minimizing off-target effects.

-

Structural Rigidity and Conformational Control: The combined scaffold introduces a degree of rigidity that can help in pre-organizing the molecule for optimal binding to its biological target.

Synthesis and Characterization of the Core Building Block

The synthesis of (morpholin-4-yl)(piperazin-1-yl)methanone is a straightforward and scalable process, typically achieved through the acylation of piperazine with a morpholine-derived acylating agent. A common and efficient method involves the reaction of morpholine with a carbonyl source, such as phosgene or a phosgene equivalent like triphosgene, to form morpholine-4-carbonyl chloride, which is then reacted with piperazine.

Experimental Protocol: Synthesis of (Morpholin-4-yl)(piperazin-1-yl)methanone

Materials:

-

Morpholine

-

Piperazine (preferably as a mono-protected derivative, e.g., N-Boc-piperazine, to avoid di-acylation)

-

Triphosgene or Phosgene

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Step 1: Formation of Morpholine-4-carbonyl chloride (in situ)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq.) in anhydrous DCM to the stirred morpholine solution via the dropping funnel. Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The formation of the carbonyl chloride can be monitored by TLC.

Step 2: Acylation of Piperazine

-

In a separate flask, dissolve N-Boc-piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution of morpholine-4-carbonyl chloride from Step 1 back to 0 °C.

-

Slowly add the N-Boc-piperazine solution to the stirred morpholine-4-carbonyl chloride solution.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to yield the N-Boc protected (morpholin-4-yl)(piperazin-1-yl)methanone.

Step 4: Deprotection (if using a protected piperazine)

-

Dissolve the purified N-Boc protected product in a suitable solvent (e.g., DCM or 1,4-dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

-

Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base to obtain the free amine, (morpholin-4-yl)(piperazin-1-yl)methanone.

Physicochemical Properties

The key physicochemical properties of the core building block are summarized in the table below. These properties are crucial for computational modeling and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃O₂ | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| CAS Number | 98834-08-3 | [5] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Storage | Sealed in dry, 2-8°C | [5] |

Applications in Medicinal Chemistry: Case Studies

The true value of Morpholin-4-yl-piperazin-1-yl-methanone lies in its application as a versatile building block for the synthesis of diverse libraries of bioactive compounds. The terminal piperazine nitrogen serves as a key point for diversification.

Case Study 1: Anticancer Agents

The morpholine and piperazine moieties are frequently found in potent anticancer agents.[6] The combined scaffold has been incorporated into novel derivatives targeting various cancer-related pathways. For instance, in the development of 2-(benzimidazol-2-yl)quinoxalines as potential antitumor agents, the introduction of a morpholine-piperazine fragment was explored.[6] While in this specific study the N-methylpiperazine derivative showed higher activity, the strategic inclusion of the morpholine-piperazine unit highlights its relevance in the design of DNA-binding and cell cycle-inhibiting agents.[6]

The rationale behind incorporating this linker often revolves around enhancing the molecule's interaction with the biological target and improving its pharmacokinetic profile. The morpholine can engage in hydrogen bonding within the active site of a protein, while the piperazine can be functionalized to extend into different pockets of the binding site, thereby increasing potency and selectivity.

Case Study 2: Antidiabetic Agents

Derivatives of morpholine and piperazine have also shown promise as antidiabetic agents. Studies on α-glucosidase inhibitors have demonstrated that the inclusion of a morpholine moiety can have a positive effect on the inhibitory properties of the compounds.[1] The morpholin-4-yl-piperazin-1-yl-methanone scaffold can be utilized to synthesize novel dipeptidyl peptidase 4 (DPP-4) inhibitors or other modulators of glucose metabolism.[1] The ability to readily synthesize a library of compounds by modifying the terminal piperazine allows for the rapid exploration of the SAR for this class of targets. For example, the synthesis of piperazine sulphonamide derivatives has been shown to yield compounds with DPP-4 inhibitory activity.[1]

Reactivity and Downstream Modifications: A Gateway to Chemical Diversity

The synthetic utility of (morpholin-4-yl)(piperazin-1-yl)methanone is primarily centered on the reactivity of the secondary amine of the piperazine ring. This nitrogen can undergo a wide range of chemical transformations, allowing for the creation of large and diverse chemical libraries.

Workflow for Library Synthesis

Caption: Diversification of the core scaffold.

Key Downstream Reactions:

-

N-Alkylation: The piperazine nitrogen can be readily alkylated using a variety of alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of aliphatic and benzylic groups.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the introduction of various aryl and heteroaryl substituents. This is a powerful method for exploring interactions with aromatic-binding pockets in target proteins.

-

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents) yields amides. This introduces a carbonyl group that can act as a hydrogen bond acceptor and provides a platform for further functionalization.

-

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a common functional group in many drugs that can act as a hydrogen bond donor and mimic a phosphate group.[1]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in kinase inhibitors and other targeted therapies.[7]

Conclusion and Future Outlook

The Morpholin-4-yl-piperazin-1-yl-methanone scaffold represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its rational design combines the favorable physicochemical properties of morpholine with the synthetic tractability and pharmacological relevance of piperazine. The ease of its synthesis and the multitude of possibilities for downstream functionalization make it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such privileged and versatile building blocks will be paramount. The continued exploration of the chemical space accessible from the Morpholin-4-yl-piperazin-1-yl-methanone core is expected to yield novel drug candidates across a wide range of therapeutic areas, from oncology to metabolic and infectious diseases.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Toxicity Profile of Piperazine Derivatives: A Technical Guide

Executive Summary

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for diverse therapeutic classes including antidepressants (e.g., Trazodone), antipsychotics (e.g., Aripiprazole), and antihistamines (e.g., Cetirizine). However, this versatility comes with a distinct set of safety liabilities.

This guide moves beyond generic safety data to address the structural liabilities inherent to the piperazine ring. We focus on three critical toxicity vectors: serotonergic neurotoxicity , metabolic bioactivation (idiosyncratic hepatotoxicity) , and the urgent regulatory crisis of N-nitrosamine impurities .

Part 1: Structural Activity Relationships (SAR) & Toxicophores

The piperazine ring is a saturated six-membered heterocycle containing two nitrogen atoms. Its ubiquity in drug design stems from its ability to modulate physicochemical properties (solubility, lipophilicity) and its rigid conformation, which directs substituents into defined vectors.

The "Double-Edged" Secondary Amine

-

Pharmacological Benefit: The basic nitrogen (pKa ~9.8) is protonated at physiological pH, enhancing aqueous solubility and facilitating ionic interactions with target protein residues (e.g., Asp/Glu in GPCR binding pockets).

-

Toxicological Liability: The secondary amine is a nucleophilic site prone to:

-

N-Nitrosation: Reaction with nitrites to form carcinogenic nitrosamines.

-

Metabolic Oxidation: Bioactivation to reactive iminium species.

-

Part 2: Organ-Specific Toxicity Profiles

Neurotoxicity: The Serotonin Syndrome Axis

Phenylpiperazine derivatives (e.g., mCPP, TFMPP) are potent non-selective serotonin receptor agonists. A major safety risk in early development is the induction of Serotonin Syndrome , a potentially fatal condition caused by 5-HT overstimulation.

Mechanism of Action: Unlike simple reuptake inhibitors, piperazine derivatives often act as "releasers," displacing endogenous serotonin from presynaptic vesicles while simultaneously agonizing postsynaptic 5-HT receptors.

Figure 1: Dual-mechanism neurotoxicity of phenylpiperazines involving vesicular depletion and direct receptor agonism.

Cardiotoxicity: hERG Channel Inhibition

Many piperazine derivatives possess the pharmacophore features required to block the hERG potassium channel (Kv11.1): a basic nitrogen (protonated) linked to aromatic groups by a flexible spacer.

-

Risk: QT interval prolongation leading to Torsades de Pointes (TdP).

-

Mitigation: Introduction of polar groups (e.g., carboxylates, alcohols) on the piperazine side chains often reduces hERG affinity without destroying target potency (e.g., Fexofenadine vs. Terfenadine).

Hepatotoxicity: Metabolic Bioactivation

Idiosyncratic drug-induced liver injury (IDILI) is a major cause of attrition. For piperazines, this is often driven by CYP450-mediated bioactivation.[1][2]

The Iminium Ion Pathway:

-

CYP450 oxidizes the piperazine ring

-carbon. -

Loss of water generates a reactive cyclic iminium ion or an

-unsaturated iminium . -

These electrophiles covalently bind to hepatic proteins, triggering immune-mediated hepatotoxicity.

Part 3: Critical Regulatory Alert: Nitrosamine Impurities

Since 2018, regulatory agencies (FDA, EMA) have enforced strict limits on N-nitrosamine impurities. Piperazine is a Class 1 Concern because it is a secondary amine that can directly react with nitrosating agents (nitrites in excipients, water, or reagents) to form N-nitroso-piperazine (NPZ) .

FDA Recommended Acceptable Intake (AI) Limits (Sept 2024 Update):

| Impurity Name | Structure Note | Recommended AI Limit | Surrogate Used for Calc. |

| N-nitroso-piperazine (NPZ) | Unsubstituted Ring | 1300 ng/day | N-nitroso-piperidine |

| 1-methyl-4-nitrosopiperazine | N-Methylated | 26.5 ng/day | N-nitroso-diethylamine |

| 1-cyclopentyl-4-nitrosopiperazine | Cyclopentyl sub. | 26.5 ng/day | N-nitroso-diethylamine |

Note: The limit for NPZ is significantly higher (less toxic) than alkyl-nitrosamines, but the risk of formation is ubiquitous.

Part 4: Experimental Protocols for Toxicity Assessment

To validate safety, you must move beyond standard cytotoxicity assays. The following protocols are designed to specifically interrogate piperazine-associated liabilities.

Protocol A: Reactive Metabolite Trapping Assay (RMTA)

Purpose: To detect the formation of reactive iminium ions or quinone-imines before in vivo testing.

Principle: Reactive metabolites are short-lived. We generate them in situ using microsomes and "trap" them with nucleophiles (Cyanide for iminium ions, Glutathione for quinones). Stable adducts are then detected via LC-MS/MS.[3]

Workflow Diagram:

Figure 2: Workflow for trapping reactive electrophilic species derived from piperazine bioactivation.

Step-by-Step Protocol:

-

Preparation: Prepare a 100 mM phosphate buffer (pH 7.4).

-

Incubation: Mix Test Compound (10 µM final), Human Liver Microsomes (1 mg/mL protein), and Trapping Agent (either 1 mM KCN or 5 mM GSH).

-

Initiation: Add NADPH (1 mM) to start the reaction. Control: Run without NADPH.

-

Termination: After 60 minutes at 37°C, quench with ice-cold acetonitrile (1:1 v/v).

-

Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.

-

Data Interpretation (Self-Validation):

-

Cyanide Trap: Look for M+26 (atomic mass) or M+27 (protonated) mass shift. This confirms iminium ion formation.[3]

-

GSH Trap: Look for M+307 mass shift. This confirms quinone-imine or epoxide formation.

-

Acceptance Criteria: Positive control (e.g., Clozapine or Trazodone) must show adducts. Negative control (-NADPH) must show zero adducts.

-

Protocol B: hERG Inhibition (Automated Patch Clamp)

Purpose: Definitive assessment of cardiotoxicity risk.

-

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

-

Solutions:

-

Extracellular: Tyrode’s solution.

-

Intracellular: K-Aspartate based pipette solution.

-

-

Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

-

Measurement: Measure peak tail current amplitude before and after drug application.

-

Calculation: % Inhibition =

. -

Threshold: IC50 < 10 µM is considered a "Red Flag" for piperazine derivatives in early discovery.

References

-

FDA Center for Drug Evaluation and Research. (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. U.S. Food and Drug Administration.[4][5][6][7] [Link]

-

Attwa, M. W., et al. (2020).[3] Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10, 4732-4744. [Link]

-

Pettibone, D. J., et al. (1984). The effects of pyridine and piperazine derivatives on the release of endogenous serotonin from rat hypothalamic slices.[8] Journal of Pharmacy and Pharmacology. (Contextual citation for mechanism).

- Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. (General reference for trapping assays).

-

World Health Organization. (2011). Piperazine derivatives (BZP and TFMPP): Critical Review Report.[2] Expert Committee on Drug Dependence. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]

- 4. toxicology.org [toxicology.org]

- 5. fda.gov [fda.gov]

- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 7. youtube.com [youtube.com]

- 8. ijrrjournal.com [ijrrjournal.com]

Technical Guide: Solubility Profile & Handling of Morpholin-4-yl-piperazin-1-yl-methanone

[1][2][3][4][5]

Executive Summary

Morpholin-4-yl-piperazin-1-yl-methanone (MW: 199.25 g/mol ) is a urea-linked heterocyclic building block commonly used in medicinal chemistry for linker synthesis and fragment-based drug design.[1][2][3][4][5][6] Its structure comprises a morpholine ring and a piperazine ring connected by a carbonyl bridge.[1][2][3][4][7]

This compound exhibits a hydrophilic profile (Calculated LogP

Physicochemical Determinants of Solubility

To predict solvent compatibility, one must understand the molecular interactions driving dissolution.[1][2][3][4][7]

| Property | Value | Implication for Solubility |

| Molecular Formula | C | Moderate molecular weight facilitates dissolution kinetics.[1][2][4] |

| Calculated LogP | -0.66 (Hydrophilic) | High affinity for aqueous and polar protic solvents. Poor solubility in non-polar alkanes.[1][3][4][7] |

| H-Bond Donors | 1 (Piperazine -NH) | Capable of donating H-bonds to solvents like water, MeOH, DMSO.[1][2][4] |

| H-Bond Acceptors | 3 (C=O, Morpholine-O, N) | Strong interaction with protic solvents; stabilizes solution state.[1][2][4] |

| pKa (Predicted) | ~8.5 – 9.5 (Piperazine NH) | pH-Dependent Solubility: Highly soluble in acidic media (protonated cationic form).[1][2][4][7] |

Mechanistic Insight: The "Urea Bridge" Effect

The central urea linkage creates a rigid dipole.[1][2][3][4][7] Unlike simple amines, the urea carbonyl is a potent hydrogen bond acceptor.[1][2][3][4][7] Combined with the morpholine ether oxygen, this molecule forms a stable hydration shell in water, explaining its negative LogP and resistance to precipitation in aqueous buffers compared to purely alkyl-substituted piperazines.[1][2][3][4][7]

Solubility Landscape

The following table categorizes common laboratory solvents based on predicted solubility behavior derived from the compound's polarity and functional group analysis.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |

| Polar Protic | Water, Methanol, Ethanol | High | Primary Choice. Excellent for stock solutions (MeOH) or biological assays (Water).[1][2][4] Dissolution is exothermic; allow to equilibrate.[1][2][3][4][7] |

| Polar Aprotic | DMSO, DMF, DMA | High | Ideal for Cryo-Stocks. DMSO stocks (e.g., 100 mM) are stable at -20°C. Avoid frequent freeze-thaw cycles to prevent urea hydrolysis.[1][2][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Useful for organic synthesis workups.[2][4][7] If solubility is low, add 5–10% Methanol to the DCM (DCM/MeOH system).[1][2][3][4][7] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions.[1][2][3][4] Solubility may decrease at low temperatures.[1][2][3][4][7] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Use as Anti-Solvents. These solvents can be used to precipitate the compound from DCM or Ethyl Acetate solutions.[2][3][7] |

Critical Warning: Do not use acetone or aldehydes if the piperazine secondary amine is free, as it will react to form imines/enamines.[1][2][3][4][7]

Experimental Protocols

These self-validating protocols are designed to determine exact solubility limits and establish robust stock solutions.[1][2][3][4][7]

Protocol A: Saturation Shake-Flask Method (Standardization)

Use this workflow to determine the maximum solubility (

Materials:

-

Compound: Morpholin-4-yl-piperazin-1-yl-methanone[1][2][3][4][5][6][8][9]

-

Solvent: Phosphate Buffer (pH 7.[1][2][3][4][7]4) or DMSO[1][2][3][4][7]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC/UV-Vis.[1][2][3][4][7]

Step-by-Step:

-

Supersaturation: Add excess compound (~50 mg) to 1 mL of solvent in a glass vial. The solution must remain turbid (solid visible).[1][2][3][4][7]

-

Equilibration: Agitate at 25°C for 24 hours at 500 RPM.

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

-

Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (210 nm or 254 nm) against a standard curve.

Protocol B: pH-Dependent Solubility Profiling

Because the piperazine ring is basic, solubility changes drastically with pH.[1][2][3][4][7]

-

Acidic (pH 1-4): The piperazine nitrogen protonates (

).[1][2][3][4][7] Solubility increases significantly.[1][2][3][4][7] Ideal for aqueous workups (extracting impurities into organic phase while keeping product in water).[1][2][3][4][7] -

Basic (pH > 10): The amine is neutral.[1][2][3][4][7] The compound becomes more lipophilic, allowing extraction into DCM or Ethyl Acetate.[1][2][3][4][7]

Visualizations

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility and handling the compound based on the results.[1][2][3][4][7]

Caption: Decision matrix for solvent selection and pH adjustment to maximize solubility.

Figure 2: Chemical Interaction Network

Visualizing why the compound behaves hydrophilically.[1][2][3][4][7]

Caption: Mechanistic breakdown of functional groups driving solvent compatibility.[1][2][3][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 878243, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone [Analog Reference] & CID 98834-08-3 Data.[1][2][3][4] Retrieved from [Link][1][2][4][7]

-

European Chemicals Agency (ECHA). Registration Dossier: Solubility and Safety Data for Piperazine Derivatives. Retrieved from [Link][1][2][4][7]

-

MDPI (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (Context on solubility of urea-linked heterocycles). Retrieved from [Link][1][2][4][7]

Sources

- 1. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone | C15H21N3O2 | CID 878243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone | C15H20ClN3O2 | CID 976980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kemcal.com [kemcal.com]

- 6. CAS 98834-08-3 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Morpholino(4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidin-1-yl)methanone | C23H37N5O5S | CID 46885049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. arctomsci.com [arctomsci.com]

- 9. molbase.com [molbase.com]

Strategic Sourcing & Technical Validation of Morpholin-4-yl-piperazin-1-yl-methanone

CAS 98834-08-3 | Technical Whitepaper [1]

Executive Summary

Morpholin-4-yl-piperazin-1-yl-methanone (CAS: 98834-08-3), often referred to as Morpholino(piperazin-1-yl)methanone , is a critical "urea-linker" building block used in the synthesis of advanced pharmaceutical intermediates.[1][2] Its structural dualism—combining a lipophilic, solubilizing morpholine ring with a reactive piperazine handle—makes it a privileged scaffold in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and PARP inhibitors.

This guide provides a technical framework for sourcing, validating, and utilizing this compound. Unlike commodity chemicals, the quality of this urea derivative can vary significantly based on the synthetic route used by the supplier. This document establishes a Self-Validating Quality Control System to ensure downstream experimental success.

Part 1: Chemical Profile & Critical Properties

Identity & Physicochemical Data

| Property | Specification |

| IUPAC Name | Morpholin-4-yl(piperazin-1-yl)methanone |

| CAS Number | 98834-08-3 |

| Molecular Formula | C₉H₁₇N₃O₂ |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| Melting Point | 106–110 °C (varies by polymorph/purity) |

| pKa | ~8.5 (Piperazine secondary amine) |

Structural Significance

The molecule features a central urea carbonyl core connecting two heterocycles.[1]

-

Morpholine Moiety: Acts as a hydrogen bond acceptor and improves metabolic stability/solubility.[1]

-

Piperazine Moiety: Contains a free secondary amine (

), serving as the nucleophilic "handle" for further derivatization (e.g.,

Expert Insight: The stability of the urea linkage is generally high, but the compound is hygroscopic. Suppliers often synthesize it via the reaction of morpholine-4-carbonyl chloride with excess piperazine.[1] Consequently, the most common impurity is 1,4-bis(morpholine-4-carbonyl)piperazine (the "bis-urea" byproduct), which is non-reactive and difficult to remove downstream.[1]

Part 2: Supply Chain Landscape

Supplier Tiering Strategy

Sourcing should be dictated by the development phase.[1] Do not rely on a single source for scale-up due to batch-to-batch variability in the "bis-urea" impurity profile.[1]

| Tier | Supplier Type | Recommended For | Key Vendors (Examples) |

| Tier 1 | Global Catalogs | Discovery / HTS (Milligram to Gram scale) | ChemScene (Cat# CS-0462931)BLD Pharm (Cat# BD160614)Combi-Blocks |

| Tier 2 | Specialized Aggregators | Process Dev (10g - 100g) | Echemi (Verified Suppliers)Molbase |

| Tier 3 | CRO/CMO | Pilot/GMP (Kilogram scale) | WuXi AppTec Enamine (Building Blocks) |

Sourcing Decision Matrix

-

For Library Synthesis: Prioritize Tier 1 suppliers with "In Stock" status. The cost premium is negligible compared to the time lost synthesizing it.

-

For Scale-Up (>100g): Request a "Certificate of Analysis" (CoA) specifically checking for the bis-substituted impurity.[1] If the supplier cannot provide an impurity profile, initiate a custom synthesis order with a Tier 3 partner using a controlled stoichiometry protocol.

Part 3: The Self-Validating Quality Control System

Trustworthiness Directive: Never assume a commercial building block is 100% pure. The following protocol is designed to detect the specific impurities associated with this CAS number.

Incoming QC Workflow (DOT Visualization)

Figure 1: Decision tree for validating incoming batches of Morpholin-4-yl-piperazin-1-yl-methanone.

Analytical Interpretation Guide

A. Proton NMR (

NMR, 400 MHz, DMSO-

)

The symmetry of the molecule is key.

-

Morpholine Ring: Look for two multiplets at 3.5–3.6 ppm (

) and 3.1–3.2 ppm ( -

Piperazine Ring: Look for two multiplets.[1] The

adjacent to the urea carbonyl will appear near 3.1–3.3 ppm (overlapping with morpholine -

Diagnostic Signal: The broad singlet for the free amine (

) usually appears around 2.0–3.0 ppm but can wander. -

Failure Mode: If the upfield multiplet (2.6–2.8 ppm) is missing or shifted downfield, the piperazine is likely bis-substituted (capped on both ends).

B. LC-MS (ESI+)

-

Target Ion:

m/z.[1] -

Common Impurity:

... essentially the bis-urea.[1] Look for a peak at 313.3 m/z (1,4-bis(morpholine-4-carbonyl)piperazine).[1]

Part 4: Synthesis & Application Context[1][8][9]

Synthetic Utility

This compound is primarily used as a nucleophile.[1] The free secondary amine of the piperazine ring attacks electrophiles to link the morpholine-urea motif to a drug scaffold.[1]

Common Reactions:

-

Nucleophilic Aromatic Substitution (

): Reacting with chloropyrimidines or fluoro-nitrobenzenes (common in kinase inhibitor synthesis).[1] -

Amide Coupling: Reacting with carboxylic acids using HATU/EDCI.

-

Reductive Amination: Reacting with aldehydes.[1]

Handling Precautions

-

Hygroscopicity: Store in a desiccator at room temperature or

. -

Reactivity: Avoid storing in solution with strong electrophiles (e.g., acid chlorides) as it will self-polymerize or react immediately.[1]

-

Safety: While not highly volatile, treat as a potential irritant (Skin/Eye). Use standard PPE.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98834-08-3, Morpholin-4-yl-piperazin-1-yl-methanone.[1] Retrieved from [Link]

-

European Patent Office. Patent EP3212201B1: Nucleoside Kinase Inhibitors.[1] (Demonstrates usage as a starting material). Retrieved from

-

Al-Ghorbani, M. et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.[1][3] Journal of Chemical and Pharmaceutical Research.[1][4][3] (Context on biological activity of the scaffold). Retrieved from [Link]

Sources

HPLC-UV method development for Morpholin-4-yl-piperazin-1-yl-methanone analysis

Application Note: Strategic HPLC-UV Method Development for Morpholin-4-yl-piperazin-1-yl-methanone

Executive Summary

This guide details the method development strategy for Morpholin-4-yl-piperazin-1-yl-methanone (CAS: 98834-08-3), a polar urea derivative containing morpholine and piperazine rings.[1][2][3]

The Analytical Challenge:

-

Lack of Chromophore: The molecule lacks a conjugated aromatic system, exhibiting only weak UV absorption (n→π* transition of the carbonyl) in the deep UV region (<210 nm).

-

Extreme Polarity: With a calculated LogP of approximately -1.3 and a basic secondary amine (piperazine moiety), the analyte elutes in the void volume of standard C18 columns and exhibits severe tailing due to silanol interactions.

The Solution: We present two distinct protocols:

-

Protocol A (Direct Analysis): A HILIC-UV method for high-concentration assay/potency testing.[1][2][3]

-

Protocol B (Trace Analysis): A Derivatization-RP-HPLC method using Dansyl Chloride (DNS-Cl) for high-sensitivity impurity quantification.[1][2][3]

Physicochemical Profiling & Strategy

Before method selection, the analyte's properties dictate the chromatographic mode.

| Property | Value (Approx.) | Chromatographic Implication |

| Molecular Weight | 199.25 g/mol | Small molecule; fast diffusion.[1][2][3] |

| LogP | -1.3 (Hydrophilic) | Critical: Will not retain on C18/C8 under standard acidic conditions.[1][2][3] Requires HILIC or Derivatization.[1][2][3][4] |

| pKa (Piperazine NH) | ~9.8 (Basic) | Positively charged at pH < 8.[1][2][3] Requires high pH or buffer suppression to prevent tailing.[1][3] |

| UV Max | ~200-205 nm | Requires high-purity solvents (UV Cutoff < 200 nm).[1][3] Incompatible with Formic Acid/Acetate buffers in high concentration.[1][2][3] |

Method Development Decision Tree

Caption: Decision matrix selecting HILIC for potency assays vs. Derivatization for trace sensitivity.

Protocol A: Direct HILIC-UV (Assay Method)

Scope: Routine quality control, potency determination, and synthesis monitoring where analyte concentration is high (>50 µg/mL). Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar analyte by partitioning it into a water-rich layer on the silica surface.[2][3] We use a silica or amide column to avoid the "void volume elution" seen in Reversed-Phase.[1][3]

Instrument Parameters

-

System: HPLC with PDA/UV Detector (Low dispersion tubing recommended).[1][2][3]

-

Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1][2][3]

-

Temperature: 30°C.

Mobile Phase Composition

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).[2][3]

-

Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade S or better).[1][2][3]

Gradient Program

| Time (min) | % A (Buffer) | % B (ACN) | Comment |

| 0.0 | 10 | 90 | High organic start for HILIC retention. |

| 8.0 | 40 | 60 | Elution of polar analyte. |

| 10.0 | 40 | 60 | Isocratic hold.[1][2][3] |

| 10.1 | 10 | 90 | Return to initial. |

| 15.0 | 10 | 90 | Critical: HILIC requires long re-equilibration.[1][3] |

Sample Preparation

Protocol B: Derivatization-RP-HPLC (Trace Analysis)

Scope: Impurity profiling, cleaning validation, or biological samples (< 1 µg/mL). Rationale: The secondary amine on the piperazine ring reacts with Dansyl Chloride (DNS-Cl) to form a sulfonamide.[2] This introduces a naphthalene chromophore (strong UV/Fluorescence) and increases hydrophobicity, allowing robust retention on standard C18 columns.[3]

Derivatization Workflow

-

Reagent Prep: Dissolve 5 mg/mL Dansyl Chloride in Acetone.

-

Buffer Prep: 0.1 M Sodium Bicarbonate (pH 11).

-

Reaction:

-

Quench: Add 100 µL of 5% Ethylamine or Ammonium Hydroxide to consume excess reagent.

HPLC Parameters (Post-Derivatization)

-

Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

-

Detection: UV 254 nm (or Fluorescence Ex 340nm / Em 525nm for ultra-trace).[1][3]

-

Gradient: Standard 10% B to 90% B over 15 minutes.

Validation & System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during every run.

For Protocol A (Direct HILIC)

-

UV Background Check: Run a "Blank" gradient.[1][2][3] Absorbance at 205 nm must not drift > 50 mAU during the run.[1][3] High drift indicates poor solvent quality.[1][3]

-

Tailing Factor (T): Must be < 1.5.

-

Troubleshooting: If T > 1.5, increase buffer ionic strength to 20 mM (watch UV cutoff) or switch to a hybrid particle column (Waters BEH Amide).

-

-

Retention Factor (k): Must be > 2.0 to ensure the peak is not in the void.

For Protocol B (Derivatization)

-

Derivative Stability: The dansyl-derivative is light-sensitive.[1][2][3] Autosampler must be darkened/cooled.[1][2][3]

-

Resolution: The analyte peak must be resolved (Rs > 2.0) from the "DNS-OH" (hydrolyzed reagent) peak and the "DNS-NH2" (quenched reagent) peak.[1][2][3]

References

-

International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

-

Center for Drug Evaluation and Research (CDER). (1994).[1][2][3] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1][3] Link

-

Vajda, P., et al. (2025).[1][2][3] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.[1][2][3] Link

-

BenchChem. (2025).[1][3][4] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[1][2][3][4][10]Link[3]

-

PubChem. (2025).[1][2][3] Morpholin-4-yl-piperazin-1-yl-methanone Compound Summary. National Library of Medicine.[1][3] Link[3]

Sources

- 1. Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone | C15H21N3O2 | CID 878243 - PubChem [pubchem.ncbi.nlm.nih.gov]